molecular formula C20H24ClNO3 B4303847 3-[(ADAMANTAN-1-YL)FORMAMIDO]-3-(3-CHLOROPHENYL)PROPANOIC ACID

3-[(ADAMANTAN-1-YL)FORMAMIDO]-3-(3-CHLOROPHENYL)PROPANOIC ACID

Cat. No.: B4303847
M. Wt: 361.9 g/mol
InChI Key: RGSSCFRAYSLOJW-UHFFFAOYSA-N
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Description

3-[(ADAMANTAN-1-YL)FORMAMIDO]-3-(3-CHLOROPHENYL)PROPANOIC ACID is a synthetic organic compound characterized by the presence of an adamantyl group, a chlorophenyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(ADAMANTAN-1-YL)FORMAMIDO]-3-(3-CHLOROPHENYL)PROPANOIC ACID typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Adamantylcarbonyl Intermediate: The adamantyl group is introduced through a Friedel-Crafts acylation reaction, where adamantane is reacted with an acyl chloride in the presence of a Lewis acid catalyst.

    Amidation Reaction: The adamantylcarbonyl intermediate is then reacted with an amine to form the corresponding amide.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a chlorobenzene derivative is reacted with the amide intermediate.

    Formation of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(ADAMANTAN-1-YL)FORMAMIDO]-3-(3-CHLOROPHENYL)PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(ADAMANTAN-1-YL)FORMAMIDO]-3-(3-CHLOROPHENYL)PROPANOIC ACID has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-[(ADAMANTAN-1-YL)FORMAMIDO]-3-(3-CHLOROPHENYL)PROPANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The chlorophenyl group can participate in π-π interactions, further stabilizing the compound’s binding to its target. The propanoic acid moiety can form hydrogen bonds, enhancing the overall binding strength.

Comparison with Similar Compounds

Similar Compounds

    3-[(1-adamantylcarbonyl)amino]-3-phenylpropanoic acid: Lacks the chlorine atom, which may affect its reactivity and binding properties.

    3-[(1-adamantylcarbonyl)amino]-3-(4-chlorophenyl)propanoic acid: The chlorine atom is positioned differently, potentially altering its chemical behavior.

    3-[(1-adamantylcarbonyl)amino]-3-(3-bromophenyl)propanoic acid: Contains a bromine atom instead of chlorine, which can influence its reactivity and interactions.

Uniqueness

3-[(ADAMANTAN-1-YL)FORMAMIDO]-3-(3-CHLOROPHENYL)PROPANOIC ACID is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can significantly impact its chemical reactivity and biological interactions. The combination of the adamantyl group, chlorophenyl group, and propanoic acid moiety provides a distinct set of properties that make this compound valuable for various applications.

Properties

IUPAC Name

3-(adamantane-1-carbonylamino)-3-(3-chlorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClNO3/c21-16-3-1-2-15(7-16)17(8-18(23)24)22-19(25)20-9-12-4-13(10-20)6-14(5-12)11-20/h1-3,7,12-14,17H,4-6,8-11H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSSCFRAYSLOJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC(CC(=O)O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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